NaV1.7 inhibition potency vs. carbamazepine
In a whole-cell patch-clamp assay using HEK293 cells expressing human NaV1.7, ralfinamide mesylate inhibited peak current with an IC50 of 0.82 ± 0.09 μM under inactivated-state holding potential (-60 mV). Under identical conditions, carbamazepine showed an IC50 of 4.3 ± 0.5 μM [1]. This represents a 5.2-fold higher potency for ralfinamide mesylate against the inactivated state of NaV1.7.
| Evidence Dimension | NaV1.7 peak current inhibition (IC50) at inactivated-state holding potential |
|---|---|
| Target Compound Data | 0.82 ± 0.09 μM |
| Comparator Or Baseline | Carbamazepine: 4.3 ± 0.5 μM |
| Quantified Difference | 5.2-fold more potent |
| Conditions | Whole-cell patch-clamp, HEK293 cells expressing human NaV1.7, holding potential -60 mV (inactivated state), 1 Hz stimulation, 25°C |
Why This Matters
For researchers needing potent NaV1.7 blockade, ralfinamide mesylate achieves efficacy at 5× lower concentrations than carbamazepine, reducing off-target exposure risks in dose-response studies.
- [1] Zuliani, V., et al. 'In vitro pharmacological characterization of ralfinamide (NW-1029) on voltage-gated sodium channels.' Journal of Pharmacology and Experimental Therapeutics, 2008, 327(2), 489-498. DOI: 10.1124/jpet.108.141432 View Source
